molecular formula C8H10Br2O2 B14213972 1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one CAS No. 832110-84-6

1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one

Cat. No.: B14213972
CAS No.: 832110-84-6
M. Wt: 297.97 g/mol
InChI Key: ITTZVYUGKKPNER-UHFFFAOYSA-N
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Description

1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of two bromine atoms and an oxabicycloheptane ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one typically involves a multi-step process. One common method is the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles to form the oxabicycloheptane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The oxabicycloheptane ring and bromine atoms play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

832110-84-6

Molecular Formula

C8H10Br2O2

Molecular Weight

297.97 g/mol

IUPAC Name

1-(3,4-dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone

InChI

InChI=1S/C8H10Br2O2/c1-4(11)8-3-6(10)5(9)2-7(8)12-8/h5-7H,2-3H2,1H3

InChI Key

ITTZVYUGKKPNER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C12CC(C(CC1O2)Br)Br

Origin of Product

United States

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